2-{4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamino}-ethanol
Description
SB-226879: is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its interactions with specific biological targets, making it a subject of study in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H25FN6O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[4-[5-(4-fluorophenyl)-3-(1-methylpiperidin-4-yl)imidazol-4-yl]pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C21H25FN6O/c1-27-11-7-17(8-12-27)28-14-25-19(15-2-4-16(22)5-3-15)20(28)18-6-9-23-21(26-18)24-10-13-29/h2-6,9,14,17,29H,7-8,10-13H2,1H3,(H,23,24,26) |
InChI Key |
XKOQKLFWCLUSAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)NCCO)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB-226879 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of SB-226879 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems and advanced purification techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: SB-226879 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
SB-226879 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SB-226879 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
SB-224289: Known for its high affinity for human 5-HT1B receptors.
SB-269970: Acts as a selective antagonist or inverse agonist of the serotonin receptor 7.
Uniqueness: SB-226879 is unique in its specific interactions and potential applications, distinguishing it from other similar compounds. Its unique properties make it a valuable subject of study in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
